ethyl 3-[2-(methylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzoate
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Overview
Description
Ethyl 3-[2-(methylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzoate is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often explored for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[2-(methylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzoate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzamide with ethyl 3-bromobenzoate in the presence of a base, followed by cyclization and methylation steps. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[2-(methylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzoate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the quinazolinone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
Ethyl 3-[2-(methylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: Explored for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-[2-(methylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4(3H)-one and 2-methylquinazolin-4(3H)-one share structural similarities with ethyl 3-[2-(methylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzoate.
Benzamide Derivatives: Compounds such as N-(2-methylsulfanylphenyl)benzamide exhibit similar functional groups and biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methylsulfanyl group and quinazolinone core structure make it a valuable compound for various research applications.
Biological Activity
Ethyl 3-[2-(methylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzoate is a synthetic compound belonging to the quinazolinone family, which is recognized for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological effects, and relevant research findings.
The synthesis of this compound typically involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate. The resulting compound exhibits a molecular formula of C18H18N2O3S and is characterized by the presence of a quinazolinone moiety, which contributes to its biological activity.
2.1 Antimicrobial Activity
Research indicates that compounds within the quinazolinone family exhibit notable antimicrobial properties. For instance, derivatives of 2-mercapto-3-phenylquinazolin-4-one have demonstrated antibacterial activity against various strains of bacteria. A study highlighted that certain synthesized derivatives showed moderate to good antibacterial effects, suggesting potential applications in treating bacterial infections .
2.2 Antitumor Activity
The antitumor potential of quinazolinone derivatives has been extensively studied. This compound may possess similar antitumor properties due to its structural similarity to other known anticancer agents. Research has shown that related compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo .
2.3 Anticonvulsant Activity
Some studies have reported anticonvulsant effects associated with quinazolinone derivatives. These compounds may modulate neurotransmitter systems, providing a therapeutic avenue for epilepsy treatment. The specific mechanisms through which this compound exerts its anticonvulsant activity warrant further investigation .
3. Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of quinazolinone derivatives. Key modifications in the molecular structure can significantly influence their pharmacological profiles:
Modification | Effect on Activity |
---|---|
Methylsulfanyl group | Enhances antimicrobial and antitumor activity |
Ethyl ester group | Influences solubility and bioavailability |
Quinazolinone core | Critical for biological interaction and efficacy |
4. Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Antimicrobial Studies : A series of quinazolinone derivatives were evaluated for their antibacterial properties against Gram-positive and Gram-negative bacteria, revealing significant activity in several cases .
- Antitumor Efficacy : In vivo studies demonstrated that certain derivatives could inhibit tumor growth in mouse models, suggesting a mechanism involving apoptosis induction .
- Anticonvulsant Effects : Experimental models indicated that some quinazolinone compounds reduced seizure frequency in animal models, highlighting their potential as anticonvulsants .
5. Conclusion
This compound presents a promising candidate for further pharmacological exploration due to its diverse biological activities, including antimicrobial, antitumor, and anticonvulsant effects. Future research should focus on elucidating the precise mechanisms underlying these activities and optimizing the compound's structure for enhanced efficacy.
This compound exemplifies the potential of quinazolinone derivatives in drug discovery, particularly in developing new therapeutic agents for infectious diseases and cancer treatment.
Properties
IUPAC Name |
ethyl 3-(2-methylsulfanyl-4-oxoquinazolin-3-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-3-23-17(22)12-7-6-8-13(11-12)20-16(21)14-9-4-5-10-15(14)19-18(20)24-2/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVUUCMJVBRVEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3N=C2SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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